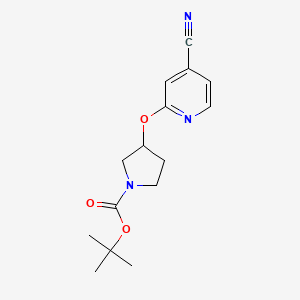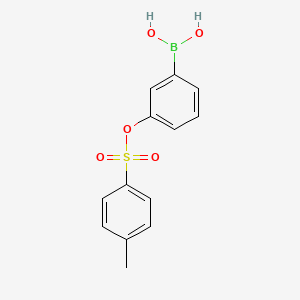
(3-(Tosyloxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Tosyloxy)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a tosyloxy group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Tosyloxy)phenyl)boronic acid typically involves the reaction of 3-bromophenol with p-toluenesulfonyl chloride to form 3-(tosyloxy)phenyl bromide. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors for the borylation step, which enhances efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3-(Tosyloxy)phenyl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives . It can also participate in other cross-coupling reactions, such as Heck and Sonogashira couplings .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol) at elevated temperatures.
Heck Coupling: Palladium catalyst, base (e.g., Et3N), and solvent (e.g., DMF) at high temperatures.
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, base (e.g., Et3N), and solvent (e.g., THF) at room temperature.
Major Products: The major products formed from these reactions are biaryl compounds, styrenes, and other substituted aromatic compounds .
Scientific Research Applications
(3-(Tosyloxy)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Tosyloxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the tosyloxy group, making it less reactive in certain cross-coupling reactions.
4-Formylphenylboronic Acid: Contains a formyl group instead of a tosyloxy group, leading to different reactivity and applications.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group at the 3-position.
Uniqueness: (3-(Tosyloxy)phenyl)boronic acid is unique due to the presence of the tosyloxy group, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing complex organic molecules with high efficiency .
Properties
Molecular Formula |
C13H13BO5S |
|---|---|
Molecular Weight |
292.1 g/mol |
IUPAC Name |
[3-(4-methylphenyl)sulfonyloxyphenyl]boronic acid |
InChI |
InChI=1S/C13H13BO5S/c1-10-5-7-13(8-6-10)20(17,18)19-12-4-2-3-11(9-12)14(15)16/h2-9,15-16H,1H3 |
InChI Key |
AFFNQGGQNBTBFH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


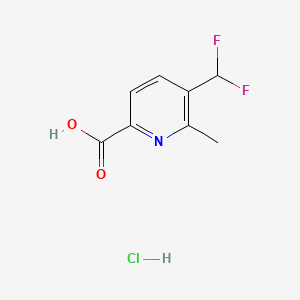
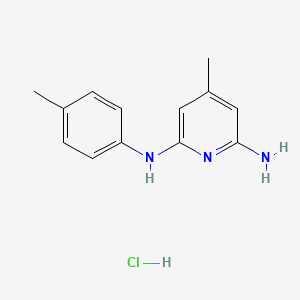
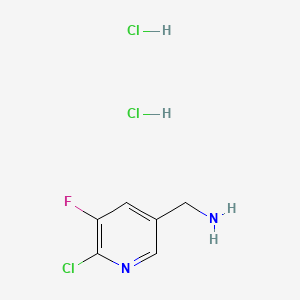
![{6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B13468850.png)
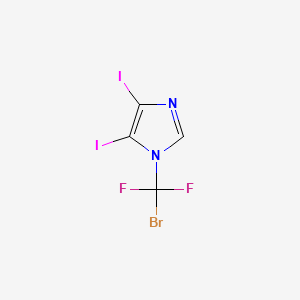


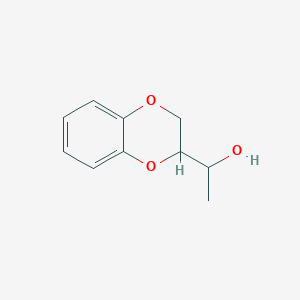
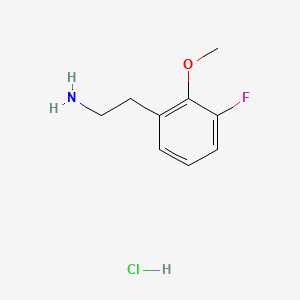
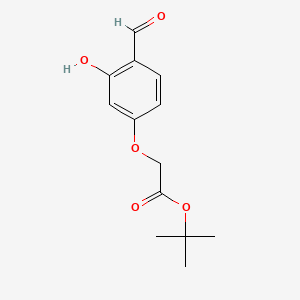
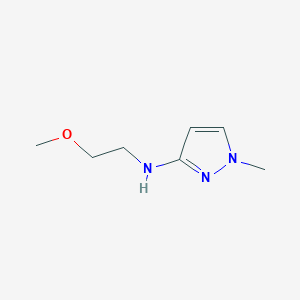
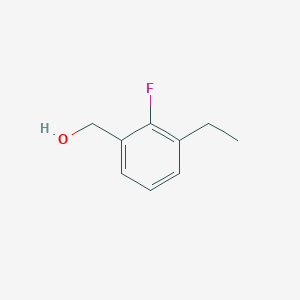
![2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13468904.png)
